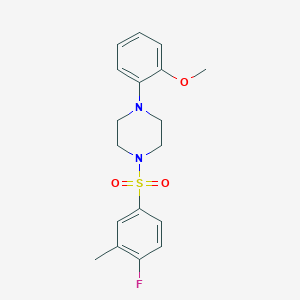![molecular formula C26H27NO5S B280903 Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-2206 and belongs to the class of allosteric inhibitors of AKT, a protein kinase that plays a crucial role in cell growth and survival pathways.
作用機序
MK-2206 is an allosteric inhibitor of AKT, which means that it binds to a site on the protein that is distinct from the active site and induces a conformational change that inhibits its activity. AKT is a serine/threonine protein kinase that plays a crucial role in cell growth and survival pathways by regulating various downstream targets, including mTOR, FOXO, and GSK3β. Dysregulation of the AKT pathway is frequently observed in cancer and is associated with increased cell proliferation, survival, and resistance to chemotherapy.
Biochemical and Physiological Effects:
MK-2206 has been shown to inhibit the phosphorylation of AKT and its downstream targets, resulting in decreased cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MK-2206 has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel, in preclinical studies. However, it has also been reported to cause hyperglycemia and hyperinsulinemia in some patients, which may limit its use in certain populations.
実験室実験の利点と制限
MK-2206 has several advantages for lab experiments, including its high potency and specificity for AKT, as well as its ability to enhance the efficacy of other chemotherapeutic agents. However, its limitations include its poor solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity to normal cells.
将来の方向性
There are several future directions for the research and development of MK-2206. One direction is to investigate its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/mTOR pathway, to enhance its efficacy and overcome resistance mechanisms. Another direction is to explore its potential use in other types of cancer, such as pancreatic cancer, which also frequently exhibit dysregulation of the AKT pathway. Additionally, the development of more potent and selective allosteric inhibitors of AKT may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of MK-2206 involves the reaction of 2-tert-butyl-5-amino-1,3-benzoxazole with 3-bromo-2-naphthoic acid, followed by the reaction of the resulting compound with 4-ethylbenzenesulfonyl chloride. The final step involves the reaction of the intermediate compound with methyl chloroformate to obtain MK-2206.
科学的研究の応用
MK-2206 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, ovarian, prostate, and lung cancer. It has been shown to inhibit the growth and survival of cancer cells by targeting the AKT pathway, which is frequently dysregulated in cancer. MK-2206 has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
特性
分子式 |
C26H27NO5S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
methyl 2-tert-butyl-5-[(4-ethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-6-16-11-13-17(14-12-16)33(29,30)27-21-15-20-22(25(28)31-5)24(26(2,3)4)32-23(20)19-10-8-7-9-18(19)21/h7-15,27H,6H2,1-5H3 |
InChIキー |
FZVMUNVAHOVLSA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)

![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)
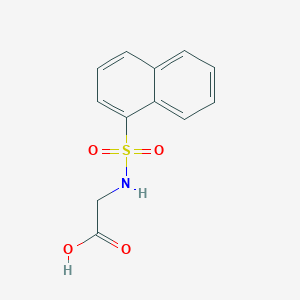
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)
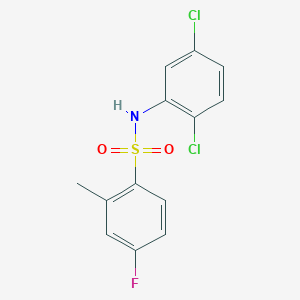

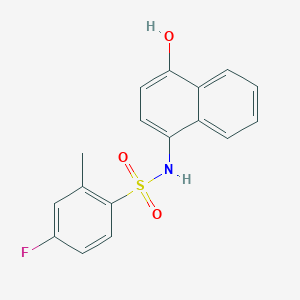
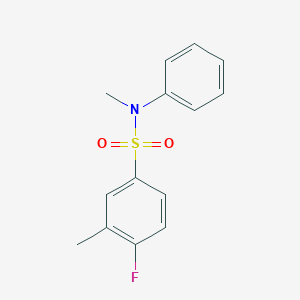
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)
